REACTION_CXSMILES
|
C([Li])CCC.C(C1C=CC(C2C=CC(C(=O)C3C=CC=CC=3)=CC=2)=CC=1)(=O)C1C=CC=CC=1.[C:34]1([C:40]([C:42]2[CH:47]=[CH:46][C:45]([C:48]3[CH:53]=[CH:52][C:51]([C:54]([C:56]4[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=4)=[CH2:55])=[CH:50][CH:49]=3)=[CH:44][CH:43]=2)=[CH2:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.CCCCCC.[CH:68]([Li:72])([CH2:70][CH3:71])[CH3:69]>C1C=CC=CC=1.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[C:56]1([C:54]([C:51]2[CH:52]=[CH:53][C:48]([C:45]3[CH:44]=[CH:43][C:42]([C:40]([C:34]4[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=4)=[CH2:41])=[CH:47][CH:46]=3)=[CH:49][CH:50]=2)=[CH2:55])[CH:57]=[CH:58][CH:59]=[CH:60][CH:61]=1.[CH:68]([Li:72])([CH2:70][CH3:71])[CH3:69] |f:3.4,6.7|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.6 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=C)C1=CC=CC=C1
|
Name
|
0.482
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
secondary butyllithium n-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(CC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Setpoint
|
22 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
CUSTOM
|
Details
|
glass reaction vessel
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was maintained at room temperature for a period of about 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the tetrahydrofuran was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the remaining solid dissolved in a 1:1 by volume diethyl ether-water mixture
|
Type
|
CUSTOM
|
Details
|
The ether and water were separated
|
Type
|
WASH
|
Details
|
the ether layer washed with water
|
Type
|
CUSTOM
|
Details
|
subsequently the ether was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product Compund VII was recrystallized twice from a 1 to 1 mixture of benzene and ethanol
|
Type
|
CUSTOM
|
Details
|
the solid product obtained
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Type
|
ADDITION
|
Details
|
filled serum bottle
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=C)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)[Li]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |